molecular formula C6H11ClF3NO B14046940 (3R)-3-(Trifluoromethoxy)piperidine hcl

(3R)-3-(Trifluoromethoxy)piperidine hcl

Cat. No.: B14046940
M. Wt: 205.60 g/mol
InChI Key: UHUKHXXEPUCJFU-NUBCRITNSA-N
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Description

(3R)-3-(Trifluoromethoxy)piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The trifluoromethoxy group (-OCF3) attached to the piperidine ring enhances the compound’s chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-(Trifluoromethoxy)piperidine hydrochloride typically involves the introduction of the trifluoromethoxy group to the piperidine ring. One common method is the nucleophilic substitution reaction, where a suitable piperidine derivative reacts with a trifluoromethoxy-containing reagent under controlled conditions. The reaction often requires the presence of a base and a solvent to facilitate the substitution process.

Industrial Production Methods

Industrial production of (3R)-3-(Trifluoromethoxy)piperidine hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-(Trifluoromethoxy)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.

    Substitution: Reagents such as halides or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted piperidine derivatives.

Scientific Research Applications

(3R)-3-(Trifluoromethoxy)piperidine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (3R)-3-(Trifluoromethoxy)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s binding affinity and selectivity towards certain receptors or enzymes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R)-3-(Trifluoromethoxy)piperidine hydrochloride is unique due to the presence of both the piperidine ring and the trifluoromethoxy group, which confer distinct chemical and biological properties. This combination makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C6H11ClF3NO

Molecular Weight

205.60 g/mol

IUPAC Name

(3R)-3-(trifluoromethoxy)piperidine;hydrochloride

InChI

InChI=1S/C6H10F3NO.ClH/c7-6(8,9)11-5-2-1-3-10-4-5;/h5,10H,1-4H2;1H/t5-;/m1./s1

InChI Key

UHUKHXXEPUCJFU-NUBCRITNSA-N

Isomeric SMILES

C1C[C@H](CNC1)OC(F)(F)F.Cl

Canonical SMILES

C1CC(CNC1)OC(F)(F)F.Cl

Origin of Product

United States

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